PX-102 trans racemate
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Overview
Description
PX-102 trans racemate, also known as PX20606 trans racemate, is a farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. This compound has shown significant potential in scientific research due to its ability to modulate FXR activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PX-102 trans racemate involves multiple steps, including the formation of the isoxazole ring and the introduction of various substituents. The key steps include:
Formation of Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring.
Introduction of Substituents: Various substituents are introduced to the isoxazole ring through reactions such as halogenation, alkylation, and acylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for further use .
Chemical Reactions Analysis
Types of Reactions
PX-102 trans racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation and alkylation, are commonly used to introduce different substituents to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups.
Scientific Research Applications
PX-102 trans racemate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound to study the effects of FXR activation on various chemical processes.
Biology: In biological research, this compound is used to investigate the role of FXR in cellular metabolism and gene expression.
Medicine: The compound has shown potential in the treatment of metabolic disorders, such as diabetes and dyslipidemia, due to its ability to modulate FXR activity.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting FXR
Mechanism of Action
PX-102 trans racemate exerts its effects by binding to and activating FXR. Upon activation, FXR regulates the expression of various genes involved in bile acid, lipid, and glucose metabolism. The activation of FXR leads to the modulation of metabolic pathways, resulting in improved metabolic homeostasis. The molecular targets and pathways involved include the FXR/SHP pathway, which plays a crucial role in liver homeostasis and metabolic regulation .
Comparison with Similar Compounds
PX-102 trans racemate is unique compared to other FXR agonists due to its specific structure and high potency. Similar compounds include:
Obeticholic Acid: Another FXR agonist used in the treatment of liver diseases.
GW4064: A synthetic FXR agonist used in research to study FXR activation.
Tropifexor: A potent FXR agonist with applications in metabolic research.
This compound stands out due to its high affinity for FXR and its ability to modulate multiple metabolic pathways, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C30H26Cl3NO4 |
---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid;methane |
InChI |
InChI=1S/C29H22Cl3NO4.CH4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35;/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35);1H4/t20-,21-;/m0./s1 |
InChI Key |
KHTLNTBMDCZNGU-GUTACTQSSA-N |
Isomeric SMILES |
C.C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl |
Canonical SMILES |
C.C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl |
Origin of Product |
United States |
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